
SMS 201-995 pa LAR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octreotide pamoate is an antineoplastic.
Scientific Research Applications
1. Effects on Renin-Aldosterone Axis
SMS 201-995, a somatostatin analogue, has been studied for its effects on the renin-aldosterone axis. Sieber et al. (1988) found that SMS 201-995 significantly inhibited the elevation of plasma renin activity (PRA) during head-up tilting in healthy volunteers, although it did not consistently alter plasma aldosterone levels or inhibit angiotensin II-induced aldosterone secretion (Sieber et al., 1988).
2. Impact on Hormone-Secreting Tumors and Non-Neoplastic Gut Diseases
SMS 201-995 has been explored for its potential in treating hormone-secreting tumors of the pituitary and gastrointestinal tract, as well as non-neoplastic diseases of the gut. Gorden et al. (1989) reported its ability to lower plasma concentrations of growth hormone and somatomedin-C in patients with pituitary acromegaly and its effectiveness in biochemical and clinical responses in patients with pituitary thyrotropin-producing tumors (Gorden et al., 1989).
3. Treatment of Hyperinsulinemia and Hypoglycemia
Phillips et al. (1986) studied the effectiveness of SMS 201-995 in treating quinine-induced hyperinsulinemia and hypoglycemia, demonstrating its potential as a specific therapy for life-threatening hyperinsulinemic hypoglycaemia complicating falciparum malaria (Phillips et al., 1986).
4. Management of the Dumping Syndrome
Hopman et al. (1988) reported on the use of SMS 201-995 in managing the dumping syndrome after gastric surgery. Their findings suggest that SMS 201-995 significantly improves symptoms in patients with early and late dumping syndrome (Hopman et al., 1988).
5. Treatment of Acromegaly
Lamberts et al. (1985) studied the long-term treatment of acromegaly with SMS 201-995. They observed rapid amelioration of clinical signs and symptoms and near normalization of laboratory test results in patients treated with this somatostatin analogue (Lamberts et al., 1985).
6. Adjunct in Insulin Therapy for Diabetic Patients
Ríos et al. (1986) assessed the value of SMS 201-995 as an adjunct to insulin therapy in insulin-dependent diabetic patients. Their study showed that SMS 201-995 can diminish postprandial hyperglycemia and decrease insulin requirements (Ríos et al., 1986).
7. Use in Pediatric Patients with Gastrointestinal Fistulae
Wallace and Newman (1991) reported the use of SMS 201-995 in the successful closure of intestinal fistulae in an infant, highlighting its potential in pediatric cases with complex gastrointestinal challenges (Wallace & Newman, 1991).
8. Management of Glucagonoma Syndrome
Altimari et al. (1986) explored the use of SMS 201-995 in a patient with a metastatic glucagonoma, finding rapid improvement in the rash of necrolytic migratory erythema and brittle diabetes mellitus (Altimari et al., 1986).
properties
CAS RN |
135467-16-2 |
|---|---|
Product Name |
SMS 201-995 pa LAR |
Molecular Formula |
C71H84N10O16S2 |
Molecular Weight |
1397.62 |
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29) |
InChI Key |
VSPDNSJFFYUNLJ-WBVRJZKHSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Octreotide pamoate; SMS pa; SMS 201-995 pa; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




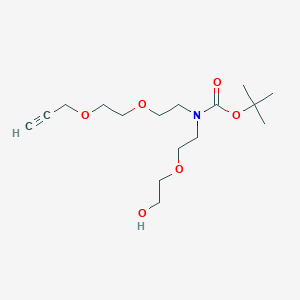
![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
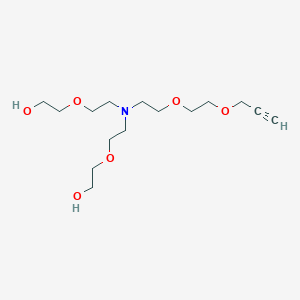
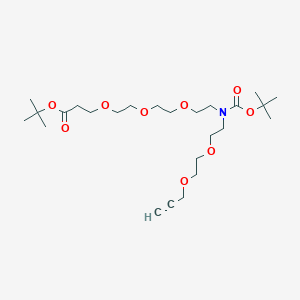
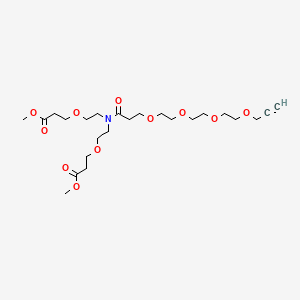
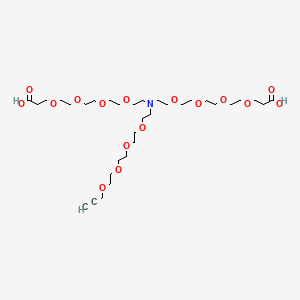
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
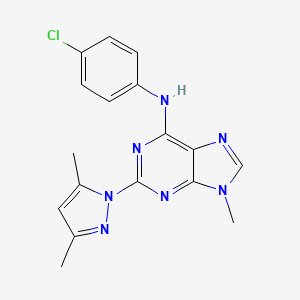
![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)